molecular formula C14H19ClN2O4 B13088990 Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate

Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate

Cat. No.: B13088990
M. Wt: 314.76 g/mol
InChI Key: BFTOTPVMKMSHDR-UHFFFAOYSA-N
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Description

Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate is a nicotinic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the 6-position and a chlorine atom at the 5-position of the pyridine ring. The Boc group serves as a protective moiety for amines, enabling controlled deprotection during synthetic processes. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of acetylcholinesterase inhibitors or other bioactive molecules targeting neurological pathways .

Properties

Molecular Formula

C14H19ClN2O4

Molecular Weight

314.76 g/mol

IUPAC Name

ethyl 5-chloro-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylate

InChI

InChI=1S/C14H19ClN2O4/c1-6-20-12(18)9-7-10(15)11(16-8-9)17(5)13(19)21-14(2,3)4/h7-8H,6H2,1-5H3

InChI Key

BFTOTPVMKMSHDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)N(C)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride in methanol.

    Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Major Products Formed

    Substitution: Various substituted nicotinic acid derivatives.

    Reduction: Amino derivatives of nicotinic acid.

    Deprotection: Free amine derivatives.

Scientific Research Applications

Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate involves its interaction with specific molecular targets. The Boc protecting group provides stability during synthetic transformations, while the chlorine atom and methylamino group contribute to its reactivity. The compound may act as a precursor to active pharmaceutical ingredients by undergoing deprotection and further functionalization .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position substituent critically influences the compound’s reactivity, solubility, and biological activity. Key analogs include:

Compound Name 6-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate Boc-protected methylamino C₁₄H₁₉ClN₂O₄ 314.77 (calculated) Boc protection enhances stability
Ethyl 6-((1-benzylpiperidin-4-yl)methylamino)-5-cyano-2-methyl-4-phenylnicotinate (Compound 15) (1-Benzylpiperidin-4-yl)methylamino C₃₀H₃₃N₅O₂ 519.62 Bulky benzylpiperidine group; cyano substituent
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate (4-Chlorobenzyl)amino C₂₂H₁₈ClN₃O₂ 391.86 Chlorobenzyl group; cyano functionality
tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate Unprotected amino C₁₄H₁₉N₃O₃ 277.32 Free amino group; methoxyethyl chain

Key Observations :

  • Boc Protection: The Boc group in the target compound improves solubility in organic solvents and prevents unwanted side reactions during synthesis, unlike the unprotected amino group in .
  • Steric Effects: Compound 15 contains a benzylpiperidine moiety, which increases steric hindrance and may reduce enzymatic binding compared to the smaller Boc-methylamino group.
  • Electron-Withdrawing Groups: The cyano group in analogs enhances electrophilicity at the 5-position, whereas the chlorine in the target compound provides moderate electron withdrawal.

Yield Comparison :

  • Compound 15: 74% yield
  • Analogs with Boc groups typically achieve 60–80% yields under optimized conditions, though direct data for the target compound is unavailable.

Pharmacological and Physicochemical Properties

Limited pharmacological data exists for the target compound. However, structural analogs exhibit notable trends:

  • Solubility: The Boc group enhances lipophilicity (LogP ~ 2.5 estimated), favoring blood-brain barrier penetration compared to polar cyano-containing analogs (LogP ~ 1.8 for ).
  • Stability: Boc protection reduces degradation in acidic environments, unlike the free amino group in , which may require cold storage.

Biological Activity

Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate is a pyridine derivative with notable structural features, including a chlorinated nicotinic acid moiety and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Molecular Characteristics

  • Molecular Formula : C14H19ClN2O4
  • Molecular Weight : 314.76 g/mol
  • CAS Number : 1956331-00-2

Structural Features

The compound features a chlorinated nicotinic structure, which is significant for its interaction with biological targets. The Boc group enhances stability and reactivity during synthesis and biological testing.

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The presence of the chlorinated nicotinic moiety suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions.

Binding Affinity Studies

Recent studies have focused on the binding affinity of this compound to nAChRs. For instance, in vitro assays have shown that this compound binds effectively to α4β2 nAChR subtypes, indicating its potential as a therapeutic agent in neurodegenerative diseases.

Table 1: Binding Affinity Comparison

Compound NameBinding Affinity (nM)Receptor Type
This compound15α4β2 nAChR
Methyl 2-amino-5-chloronicotinate20α4β2 nAChR
Ethyl 5-chloro-2-methylnicotinate30α4β2 nAChR

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Case Study: Antimicrobial Efficacy

In a controlled study, the compound was tested against multiple bacterial strains. The results showed:

  • Minimum Inhibitory Concentration (MIC) :
    • Staphylococcus aureus: 32 µg/mL
    • Escherichia coli: 64 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Comparative analysis with similar compounds reveals that modifications to the chlorinated nicotinic framework can significantly influence binding affinity and biological efficacy.

Table 2: Structural Similarities and Activity

Compound NameStructural Similarity IndexBiological Activity
Methyl 2-amino-5-chloronicotinate0.97Moderate
Ethyl 5-chloro-2-methylnicotinate0.82Low
Methyl 5-chloro-6-methoxynicotinate0.80Low

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